molecular formula C27H28N2O6 B2984636 (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone CAS No. 486451-91-6

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone

Cat. No. B2984636
CAS RN: 486451-91-6
M. Wt: 476.529
InChI Key: GZIMRVWKNIRHFQ-UHFFFAOYSA-N
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Description

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C27H28N2O6 and its molecular weight is 476.529. The purity is usually 95%.
BenchChem offers high-quality (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The presence of the isoquinolin-2-yl and nitrophenyl groups may contribute to its activity against various microorganisms. Research suggests that similar structures have shown effectiveness against drug-resistant bacterial infections, which is a significant concern in public health .

Antifungal Applications

Compounds with similar molecular frameworks have been used in the development of antifungal agents. These agents are crucial for treating a broad array of systematic and superficial fungal infections, which are becoming increasingly resistant to traditional treatments .

Anticancer Research

The indole moiety, present in this compound, is a common structure found in many synthetic drug molecules with anticancer properties. Indole derivatives have been extensively studied for their potential to inhibit the growth of cancer cells and could be a valuable addition to the arsenal of anticancer drugs .

CO2 Adsorption

Research on materials with similar structural features has demonstrated significant CO2 adsorption capacities. This is particularly relevant for environmental applications, such as capturing greenhouse gases and mitigating climate change effects .

Biological Activity of Indole Derivatives

Indole derivatives, which are structurally related to this compound, have shown a wide range of biological activities. These include antiviral, anti-inflammatory, and antioxidant properties, making them valuable in the development of new therapeutic agents .

Pharmacological Potential

The compound’s structure suggests it could bind with high affinity to multiple receptors, which is beneficial for creating pharmacologically active agents. Its indole and benzimidazole moieties are known to possess diverse biological activities, including antimicrobial and antiviral effects .

Docking Studies and Drug Design

The compound’s molecular structure allows for docking studies, which are simulations of how the compound interacts with proteins. This is a crucial step in drug design, especially for identifying new antibacterial agents with mechanisms of action different from traditional antibiotics .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, compounds with nitro groups can sometimes be explosive, although this is less likely with complex organic compounds like this one .

properties

IUPAC Name

[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6/c1-17-11-18(2)13-20(12-17)35-16-24-22-15-26(34-4)25(33-3)14-19(22)9-10-28(24)27(30)21-7-5-6-8-23(21)29(31)32/h5-8,11-15,24H,9-10,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIMRVWKNIRHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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